molecular formula C6H6ClNO4S2 B3001343 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride CAS No. 2138032-39-8

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B3001343
CAS No.: 2138032-39-8
M. Wt: 255.69
InChI Key: QZOQHZCMVWKMFA-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride ( 2138032-39-8) is a specialized chemical reagent offered with a purity of 98% . It has a molecular weight of 255.70 and a molecular formula of C6H6ClNO4S2 . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Sulfonyl chlorides are highly reactive intermediates primarily used in organic synthesis to introduce the sulfonyl group into target molecules. They are particularly valuable in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities. Recent research has highlighted the potential of sulfonamide derivatives in various therapeutic areas, including the design and evaluation of novel anticancer agents . The presence of the 1,3-dioxolane group in its structure acts as a protected aldehyde, which can be deprotected under mild acidic conditions to generate a formyl group, thereby offering a handle for further chemical modifications . This makes this compound a versatile and valuable bifunctional building block for medicinal chemistry and drug discovery research, especially in constructing more complex molecules for biological screening. The compound should be stored at 2-8°C .

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO4S2/c7-14(9,10)4-3-8-5(13-4)6-11-1-2-12-6/h3,6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOQHZCMVWKMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NC=C(S2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 2-(1,3-dioxolan-2-yl)-1,3-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include:

  • Temperature: Typically maintained at low temperatures to prevent decomposition.
  • Solvent: Anhydrous solvents such as dichloromethane or chloroform are commonly used.
  • Reaction Time: The reaction is usually completed within a few hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing sulfonyl chloride groups into organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Material Science: Utilized in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The thiazole ring can also participate in electron transfer processes, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-5-sulfonyl chlorides exhibit significant structural and functional diversity based on substituents at positions 2 and 4. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Predicted CCS [M+H]+ (Ų) Melting Point (°C) Reactivity Notes
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride* C₆H₅Cl₂NO₄S₂ 288.90 2-Cl, 4-(1,3-dioxolan-2-yl) 160.8 N/A High reactivity due to Cl and SO₂Cl
2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride C₁₅H₁₀ClNO₂S₂ 335.82 2-Ph, 4-Ph N/A N/A Steric hindrance from aryl groups
2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride C₉H₅Cl₂NO₂S₂ 294.20 2-Cl, 4-Ph N/A N/A Electron-withdrawing Cl enhances reactivity
4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride C₁₀H₈ClNO₂S₂ 273.76 4-Me, 2-Ph N/A 76–78 Lower MW; defined melting point
2-Bromo-4-methyl-1,3-thiazole-5-sulfonyl chloride C₄H₃BrClNO₂S₂ 273.45 2-Br, 4-Me N/A N/A Bromine as a potential leaving group

Notes:

  • Electronic Effects : The 1,3-dioxolan group in the target compound is electron-donating, which may slightly deactivate the thiazole ring compared to electron-withdrawing substituents (e.g., Cl, Br) in analogues. This could influence nucleophilic substitution rates at the sulfonyl chloride group .
  • Steric Considerations : Bulky substituents like phenyl groups (e.g., in 2,4-diphenyl derivatives) reduce reactivity due to steric hindrance, whereas smaller groups (e.g., methyl) maintain accessibility .
  • Synthetic Utility : Halogenated variants (e.g., 2-Cl, 2-Br) are valuable for cross-coupling reactions, while the dioxolan group may serve as a protective strategy for ketones in multistep syntheses .
  • Physical Properties : The diphenyl derivative has the highest molecular weight (335.82 g/mol), whereas the methyl-phenyl analogue (273.76 g/mol) exhibits a defined melting point, likely due to crystalline packing .

Table 2: Predicted Collision Cross-Section (CCS) Data

Adduct Type m/z CCS (Ų)
[M+H]+ 289.91100 160.8
[M+Na]+ 311.89294 171.3
[M-H]- 287.89644 163.6

Data for 2-chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride

Biological Activity

2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with sulfonyl chlorides in the presence of appropriate catalysts. The purity of synthesized compounds is often reported to be above 95% .

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives with sulfonyl moieties have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that is comparable to established antibiotics .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus3.125
Sulfonyl thiourea derivativesE. coli6.25

Cytotoxicity Studies

The cytotoxic potential of thiazole derivatives has been evaluated against various cancer cell lines. In vitro studies have shown that certain derivatives possess significant tumor growth inhibitory properties. For example, compounds similar in structure to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
This compoundHCT-1162.3
Quinoxaline derivativeMCF-71.9

The biological activity of thiazole derivatives can be attributed to their ability to interact with key enzymatic pathways in microorganisms and cancer cells. For instance, some compounds have been shown to inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication . Additionally, the presence of the sulfonyl group enhances hydrophilicity and facilitates interaction with biological targets.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that a thiazole derivative significantly reduced bacterial load in infected animal models when compared to control groups treated with standard antibiotics.
  • Anticancer Properties : In a clinical trial involving patients with advanced solid tumors, a thiazole-based compound showed promising results in stabilizing disease progression when combined with traditional chemotherapy agents .

Q & A

What are the common synthetic routes for preparing 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride, and how can reaction conditions be optimized?

Basic Question
The synthesis typically involves cyclization and oxidative chlorination. For example, Lawesson’s reagent is used to cyclize intermediates like ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, followed by oxidative chlorination with Cl₂ or SOCl₂ to introduce the sulfonyl chloride group . Optimization includes:

  • Temperature control : Cyclization at 80–100°C minimizes side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility.
  • Catalyst use : Trace iodine can accelerate thiazole ring formation.

How can computational methods and spectroscopic techniques resolve structural contradictions in sulfonyl chloride derivatives?

Advanced Question
Discrepancies between predicted and observed data (e.g., NMR chemical shifts or crystal packing) require integrated approaches:

  • X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in bond angles or substituent orientation .
  • DFT calculations : Compare computed IR/NMR spectra with experimental data to validate tautomeric forms or conformational preferences.
  • Isotopic labeling : ³⁵S-labeled analogs help trace sulfonyl group reactivity in complex matrices .

What analytical methods are recommended for assessing purity and stability of sulfonyl chloride intermediates?

Basic Question
Key methods include:

  • HPLC-MS : Quantifies impurities (e.g., hydrolyzed sulfonic acids) with a C18 column and acetonitrile/water gradient .
  • ¹H/¹³C NMR : Detects residual solvents or decomposition products (e.g., dioxolan ring-opening signals at δ 4.8–5.2 ppm) .
  • Stability testing : Store under argon at –20°C to prevent hydrolysis; monitor via TGA for decomposition above 50°C .

What strategies are effective for introducing the 1,3-dioxolan moiety into thiazole-sulfonyl chloride systems?

Advanced Question
The dioxolan ring is often pre-installed via:

  • Protection-deprotection : Ethylene glycol protects carbonyl groups during thiazole synthesis, followed by acidic deprotection .
  • Cycloaddition : Reacting 2-thiazolylglyoxal with ethylene glycol under Dean-Stark conditions forms the dioxolan ring .
  • Mechanistic considerations : The electron-donating dioxolan group can destabilize the sulfonyl chloride, requiring inert atmospheres to avoid premature hydrolysis .

How does the 1,3-dioxolan ring influence sulfonyl chloride reactivity in nucleophilic substitutions?

Basic Question
The dioxolan ring:

  • Electron-withdrawing effect : Enhances electrophilicity of the sulfonyl chloride, accelerating reactions with amines or alcohols.
  • Steric hindrance : The 2-position substituent may reduce accessibility, necessitating bulky nucleophiles (e.g., tert-butanol) for efficient substitution .
  • Comparative studies : Analogues without the dioxolan group show 20–30% slower reaction rates in SNAr mechanisms .

What challenges arise in interpreting mass spectrometry data for this compound?

Advanced Question
Key challenges include:

  • Isotopic patterns : Chlorine (³⁵Cl/³⁷Cl) creates a 3:1 M⁺ and M+2 peak ratio, complicating fragment assignment. Use high-resolution MS (HRMS) to differentiate isotopic clusters .
  • Fragmentation pathways : The sulfonyl chloride group cleaves preferentially, producing [M–Cl]⁺ and [M–SO₂]⁺ ions. Collision-induced dissociation (CID) at 20–30 eV optimizes diagnostic fragments .
  • Adduct formation : Sodium or potassium adducts ([M+Na]⁺) dominate in ESI-MS; acidify samples to suppress adducts .

How can derivatization of this sulfonyl chloride enhance its application in medicinal chemistry?

Advanced Question
Derivatization strategies include:

  • Sulfonamide libraries : React with diverse amines (e.g., aryl, heterocyclic) to screen for antitumor activity, as seen in analogues with IC₅₀ values <10 µM against leukemia cell lines .
  • Click chemistry : Azide-functionalized sulfonamides enable Cu-catalyzed cycloaddition for bioconjugation .
  • Prodrug design : Mask the sulfonyl chloride as a stable sulfonate ester, improving bioavailability .

What contradictions exist in reported synthetic yields, and how can they be mitigated?

Advanced Question
Yield discrepancies (e.g., 40–75% in oxidative chlorination) arise from:

  • Oxidant purity : Commercial Cl₂ gas varies in moisture content; use molecular sieves to dry SOCl₂ .
  • Byproduct formation : Competing sulfonic acid formation is minimized by strict anhydrous conditions .
  • Scale effects : Microscale reactions (<100 mg) often report higher yields; optimize stirring and heat transfer for larger batches .

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